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Compound of Interest

Compound Name: (-)-Enitociclib

Cat. No.: B1678949 Get Quote

In the landscape of targeted cancer therapies, cyclin-dependent kinase (CDK) inhibitors have

emerged as a pivotal class of drugs. This guide provides a detailed comparison of two notable

CDK inhibitors: (-)-Enitociclib, a potent and selective inhibitor of CDK9, and palbociclib, a

highly selective inhibitor of CDK4 and CDK6. This objective analysis, supported by

experimental data, is intended for researchers, scientists, and drug development professionals

to delineate the distinct mechanisms of action, kinase selectivity profiles, and experimental

methodologies used to characterize these compounds.

Kinase Selectivity Profiles
While a direct head-to-head comprehensive kinase panel screening for (-)-Enitociclib and

palbociclib is not publicly available, this section presents the selectivity data for each

compound from representative broad-panel kinase screens. The data highlights their distinct

primary targets and off-target profiles.

(-)-Enitociclib: A Selective CDK9 Inhibitor
(-)-Enitociclib (also known as VIP152 and BAY 1251152) is a clinical-stage therapeutic agent

that demonstrates high potency and selectivity for CDK9.[1][2][3][4][5] Inhibition of CDK9, a key

regulator of transcriptional elongation, leads to the downregulation of anti-apoptotic proteins

such as Mcl-1 and the oncogene MYC, thereby inducing apoptosis in cancer cells.[1]

Biochemical assays have determined the IC50 of (-)-Enitociclib against CDK9 to be in the low

nanomolar range, with values of 3 nM and 4.5 nM reported.[6][7] Importantly, it exhibits
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significant selectivity over other CDKs. For instance, one study reported a 1033-fold greater

potency for CDK9 compared to CDK2.[8] KINOMEscan profiles have confirmed that (-)-
Enitociclib has a limited number of off-target hits, underscoring its high selectivity.[6]

Target Kinase IC50 / Kd
Selectivity vs.
Other Kinases

Reference

CDK9 3 nM (IC50) >1000-fold vs. CDK2 [8]

4.5 nM (IC50)
Highly selective in

KINOMEscan
[6]

CDK2 360 nM (IC50) [7]

CDK10 0.90 µM (Kd) Weak off-target

Palbociclib: A Potent and Selective CDK4/6 Inhibitor
Palbociclib (Ibrance®) is a highly specific inhibitor of CDK4 and CDK6, which are crucial for the

G1 to S phase transition in the cell cycle.[9][10][11] By inhibiting these kinases, palbociclib

prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest.[10]

This mechanism is particularly effective in hormone receptor-positive (HR+) breast cancers.[11]

Palbociclib demonstrates potent inhibition of its target kinases with IC50 values of 11 nM for

CDK4 and 16 nM for CDK6.[12] Extensive kinase profiling, including KINOMEscan and

chemoproteomic approaches, has consistently shown that palbociclib is remarkably selective

for CDK4 and CDK6 with minimal off-target activity.[13][14][15][16] One study reported a

selectivity entropy score of 1.0, indicating high selectivity.

Target Kinase IC50
Selectivity vs.
Other Kinases

Reference

CDK4 11 nM
Highly selective in

broad kinase panels
[12]

CDK6 16 nM
Minimal off-target

activity
[13][14]
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Signaling Pathways
The distinct kinase targets of (-)-Enitociclib and palbociclib translate to their engagement in

different cellular signaling pathways.
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CDK9-mediated transcriptional regulation pathway targeted by (-)-Enitociclib.
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The CDK4/6-Rb signaling pathway inhibited by palbociclib.

Experimental Protocols
The characterization of kinase inhibitors relies on robust and reproducible experimental

methods. Below are detailed protocols for two common assays used to determine kinase

inhibitor potency and selectivity.

LanthaScreen® Eu Kinase Binding Assay
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This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition

binding assay.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive

tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody

binds to the kinase, and when the tracer is also bound, FRET occurs between the europium

donor and the tracer's acceptor fluorophore. Unlabeled inhibitors compete with the tracer for

binding, leading to a decrease in the FRET signal.[17][18][19][20][21]

Materials:

Purified, tagged kinase of interest

LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST, anti-His)

Fluorescently labeled kinase tracer specific for the kinase family

Test compound (e.g., (-)-Enitociclib or palbociclib) serially diluted in DMSO

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

384-well microplates

Procedure:

Reagent Preparation: Prepare a 2X kinase/antibody mix and a 2X tracer solution in assay

buffer.

Compound Plating: Dispense a small volume (e.g., 2.5 µL) of the serially diluted test

compound or DMSO (vehicle control) into the wells of a 384-well plate.

Kinase/Antibody Addition: Add 5 µL of the 2X kinase/antibody mixture to each well.

Tracer Addition and Incubation: Add 2.5 µL of the 2X tracer solution to initiate the binding

reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes),

protected from light.
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Signal Detection: Read the plate on a TR-FRET-capable plate reader, measuring the

emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio

against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-

response curve to determine the IC50 value.

Start

Prepare Reagents
(Kinase, Antibody, Tracer)

Plate Serial Dilutions
of Inhibitor

Add Kinase/Antibody Mix

Add Tracer & Incubate

Read TR-FRET Signal

Analyze Data (IC50)

End
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Workflow for the LanthaScreen® Eu Kinase Binding Assay.

ADP-Glo™ Kinase Assay
This is a luminescent assay that measures kinase activity by quantifying the amount of ADP

produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™

Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step,

the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then

used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the

initial kinase activity.[22][23][24][25][26]

Materials:

Purified kinase of interest

Kinase substrate (peptide or protein)

ATP

Test compound (e.g., (-)-Enitociclib or palbociclib) serially diluted in DMSO

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Kinase reaction buffer

White, opaque 384-well microplates

Procedure:

Kinase Reaction: Set up the kinase reaction in the wells of a 384-well plate by combining the

kinase, substrate, ATP, and either the test compound or DMSO. Incubate at the optimal

temperature for the kinase (e.g., 30°C) for a defined period.
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Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to

each well to stop the kinase reaction and consume the unreacted ATP. Incubate at room

temperature for approximately 40 minutes.

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each

well. This reagent converts the ADP generated in the kinase reaction into ATP and provides

luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for

30-60 minutes.

Signal Detection: Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced

and thus to the kinase activity. Plot the luminescence against the logarithm of the inhibitor

concentration and fit the data to determine the IC50 value.
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Workflow for the ADP-Glo™ Kinase Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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